molecular formula C12H8F3NO2S B2405759 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate CAS No. 338981-70-7

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate

Cat. No. B2405759
M. Wt: 287.26
InChI Key: WCXLSFSOWNKJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is a chemical compound with the molecular formula C12H8F3NO2S . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is represented by the formula C12H8F3NO2S . This indicates that the compound is composed of 12 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Characterization

  • A study by (Rezki, 2016) demonstrated the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, a compound similar to 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate, using ultrasound irradiation which resulted in significant reductions in reaction times and higher yields.

Biological Activities

  • Research by (Yu et al., 2007) focused on the synthesis of novel ferrocenyl-containing thiazole imine derivatives, showing some degree of plant growth regulatory and antifungal activities.
  • A study by (Durcik et al., 2020) on hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives indicated their potential as building blocks in drug discovery, owing to the diverse bioactivities of benzo[d]thiazole.
  • (Küçükgüzel et al., 2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives and evaluated their biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities.

Solvent Effects and Molecular Aggregation

  • (Matwijczuk et al., 2017) explored the effect of solvent polarizability on keto/enol equilibrium in bioactive molecules from the 1,3,4-thiadiazole group, revealing that keto/enol equilibria were both solvent- and temperature-dependent.
  • In another study, (Kluczyk et al., 2016) examined the molecular organization of 1,3,4-thiadiazole compounds in dipalmitoylphosphatidylcholine bilayers, finding that these compounds interact differently based on their molecular structure.

Safety And Hazards

The safety and hazards associated with 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate are not explicitly mentioned in the retrieved sources . It is recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

1,3-thiazol-5-ylmethyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)9-3-1-8(2-4-9)11(17)18-6-10-5-16-7-19-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXLSFSOWNKJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.